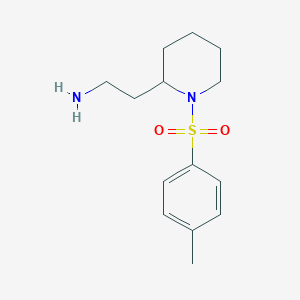

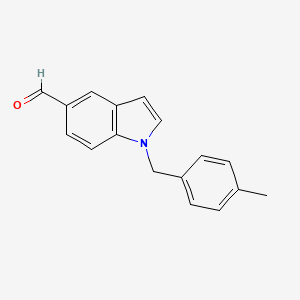

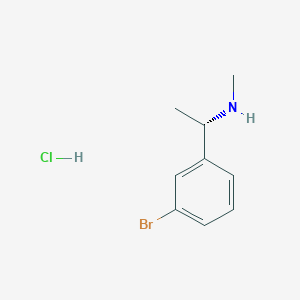

![molecular formula C19H22N2O6S2 B2976349 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946250-03-9](/img/structure/B2976349.png)

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic compound. It contains several functional groups including a sulfonamide, a tetrahydroquinoline, and a 1,4-dioxin .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The sulfonamide group is known to be resistant to hydrolysis and can mimic the peptide bond, making it valuable in medicinal chemistry . The 1,4-dioxin group is a heterocyclic, organic, non-aromatic compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The sulfonamide group is known to have a range of reactivities, including acting as an activating group, protecting group, and leaving group . The 1,4-dioxin group can be prepared by cycloaddition, namely by the Diels–Alder reaction of furan and maleic anhydride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Sulfonamides are known to have a range of properties, including electron withdrawing capacity, resistance to nucleophilic α-substitution, and C–H and N–H acidity . The 1,4-dioxin group is a heterocyclic, organic, non-aromatic compound .科学的研究の応用

Synthesis and Biological Screening

- Sulfonamides incorporating 1,4-benzodioxane moieties have been synthesized and characterized. These compounds exhibited promising biological activities, such as inhibiting enzymes like lipoxygenase and showing antimicrobial properties against various bacterial strains. Their interactions with target enzymes were also analyzed through molecular docking studies, highlighting their potential in therapeutic applications (Irshad et al., 2016).

Pharmacological Evaluation

- Another study focused on the pharmacological evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives. These compounds demonstrated moderate activity against enzymes such as butyrylcholinesterase and acetylcholinesterase but showed significant activity against the lipoxygenase enzyme. Their antimicrobial and hemolytic activities were also assessed, indicating their potential utility in developing new antimicrobial agents (Irshad, 2018).

Radical Cyclizations and Synthesis Techniques

- Research into the radical cyclizations of cyclic ene sulfonamides has led to the formation of stable bicyclic and tricyclic aldimines and ketimines. These findings open new avenues for synthesizing polycyclic imines from sulfonamide precursors, providing a foundation for further exploration into the synthesis of complex organic compounds (Zhang et al., 2013).

Antioxidant Capacity

- A study on the ABTS/PP decolorization assay of antioxidant capacity elucidated reaction pathways for certain antioxidants, highlighting the complexity of interactions between sulfonamide derivatives and radical species. This research underscores the potential of sulfonamide compounds in antioxidant applications, although further investigation is needed to fully understand these interactions (Ilyasov et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and the conditions under which it is used. Sulfonamides are generally considered safe for drug development, but they can cause a range of side effects and allergic reactions . The 1,4-dioxin group is highly flammable .

将来の方向性

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential uses in medicinal chemistry or other fields. The sulfonamide group is a well-known tool in medicinal chemistry and has been exploited for synthetic purposes , suggesting potential future applications for this compound.

作用機序

Target of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to target enzymes like carbonic anhydrase and dihydropteroate synthetase .

Mode of Action

Sulfonamides generally work by inhibiting the synthesis of essential amino acids in the target organisms, thereby stopping cell division and growth .

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthetase . This disruption can lead to a halt in bacterial growth and replication.

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

By inhibiting essential biochemical pathways in bacteria, sulfonamides generally lead to a halt in bacterial growth and replication .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action and stability of sulfonamides .

特性

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S2/c1-2-28(22,23)21-9-3-4-14-5-6-15(12-17(14)21)20-29(24,25)16-7-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,20H,2-4,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDZLGBPHPDJJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

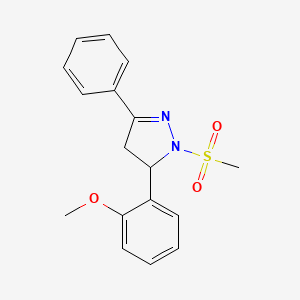

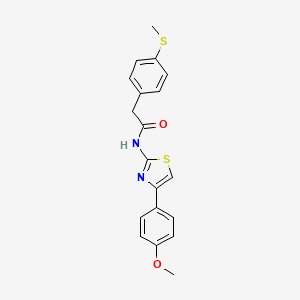

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2976266.png)

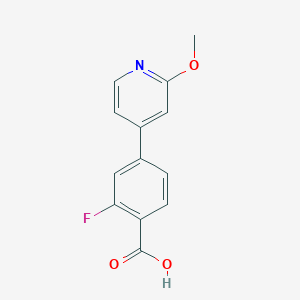

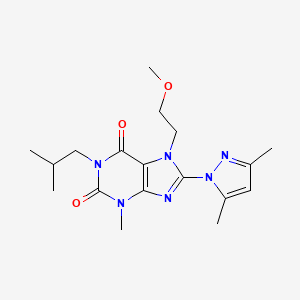

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline](/img/structure/B2976287.png)

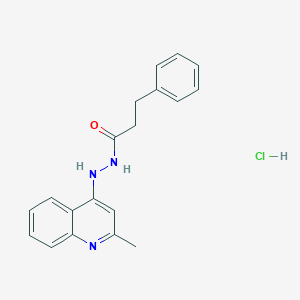

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2976288.png)